(4-Iodophenyl)methanesulfonyl chloride
Overview
Description
(4-Iodophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is known for its versatility and potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
The synthesis of (4-Iodophenyl)methanesulfonyl chloride typically involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(4-Iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group is highly reactive, allowing it to form strong bonds with other molecules. This reactivity is harnessed in various synthetic processes to create complex organic compounds .
Comparison with Similar Compounds
(4-Iodophenyl)methanesulfonyl chloride can be compared to other sulfonyl chlorides and iodophenyl compounds. Similar compounds include:
(4-Bromophenyl)methanesulfonyl chloride: Similar in structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)methanesulfonyl chloride: Contains a chlorine atom in place of iodine.
(4-Iodophenyl)sulfonyl chloride: Lacks the methanesulfonyl group but retains the iodine and phenyl structure.
The uniqueness of this compound lies in its combination of the iodine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
(4-iodophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGFJNLALDQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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